molecular formula C14H17Cl B2964920 1-(Chloromethyl)-3-(3,5-dimethylphenyl)bicyclo[1.1.1]pentane CAS No. 2287312-29-0

1-(Chloromethyl)-3-(3,5-dimethylphenyl)bicyclo[1.1.1]pentane

Cat. No. B2964920
CAS RN: 2287312-29-0
M. Wt: 220.74
InChI Key: OGAIGUIXQDELOS-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-3-(3,5-dimethylphenyl)bicyclo[1.1.1]pentane, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in the 1990s. It is a potent agonist of the CB1 receptor, which is a target for many drugs that have psychoactive effects. CP-47,497 is structurally similar to delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.

Mechanism of Action

1-(Chloromethyl)-3-(3,5-dimethylphenyl)bicyclo[1.1.1]pentane acts as a potent agonist of the CB1 receptor, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. Activation of the CB1 receptor by 1-(Chloromethyl)-3-(3,5-dimethylphenyl)bicyclo[1.1.1]pentane leads to a cascade of intracellular signaling events that ultimately result in the modulation of neurotransmitter release and the regulation of various physiological processes.
Biochemical and Physiological Effects
1-(Chloromethyl)-3-(3,5-dimethylphenyl)bicyclo[1.1.1]pentane has been shown to produce a range of biochemical and physiological effects in various animal models. These effects include analgesia, hypothermia, catalepsy, and disruption of motor coordination. 1-(Chloromethyl)-3-(3,5-dimethylphenyl)bicyclo[1.1.1]pentane has also been shown to produce reinforcing effects in animal models, suggesting that it has abuse potential.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(Chloromethyl)-3-(3,5-dimethylphenyl)bicyclo[1.1.1]pentane in scientific research is its potency and selectivity for the CB1 receptor. This allows researchers to selectively activate the CB1 receptor and study its effects on various physiological processes. However, one of the main limitations of using 1-(Chloromethyl)-3-(3,5-dimethylphenyl)bicyclo[1.1.1]pentane is its potential for abuse and the associated safety concerns. Researchers must take appropriate precautions to ensure that 1-(Chloromethyl)-3-(3,5-dimethylphenyl)bicyclo[1.1.1]pentane is handled and stored safely.

Future Directions

There are many potential future directions for research involving 1-(Chloromethyl)-3-(3,5-dimethylphenyl)bicyclo[1.1.1]pentane. One area of interest is the development of novel synthetic cannabinoids that are more selective for the CB1 receptor and have fewer adverse effects. Another area of interest is the investigation of the role of the endocannabinoid system in various medical conditions, including pain, anxiety, and depression. Finally, there is a need for further research into the potential therapeutic applications of synthetic cannabinoids in the treatment of various medical conditions.

Synthesis Methods

1-(Chloromethyl)-3-(3,5-dimethylphenyl)bicyclo[1.1.1]pentane can be synthesized using a multistep process that involves the reaction of various starting materials. The first step involves the reaction of 3,5-dimethylphenylacetonitrile with hydroxylamine hydrochloride to form the corresponding oxime. This is followed by the reaction of the oxime with 1-chloromethylcyclopropane in the presence of a base to form the bicyclo[1.1.1]pentane ring system. The final step involves the deprotection of the oxime to form 1-(Chloromethyl)-3-(3,5-dimethylphenyl)bicyclo[1.1.1]pentane.

Scientific Research Applications

1-(Chloromethyl)-3-(3,5-dimethylphenyl)bicyclo[1.1.1]pentane has been used extensively in scientific research, particularly in studies investigating the endocannabinoid system and the pharmacology of synthetic cannabinoids. It has been used as a tool to study the CB1 receptor and its role in various physiological processes, including pain, appetite, and mood regulation. 1-(Chloromethyl)-3-(3,5-dimethylphenyl)bicyclo[1.1.1]pentane has also been used to investigate the potential therapeutic applications of synthetic cannabinoids in the treatment of various medical conditions.

properties

IUPAC Name

1-(chloromethyl)-3-(3,5-dimethylphenyl)bicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Cl/c1-10-3-11(2)5-12(4-10)14-6-13(7-14,8-14)9-15/h3-5H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGAIGUIXQDELOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C23CC(C2)(C3)CCl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Chloromethyl)-3-(3,5-dimethylphenyl)bicyclo[1.1.1]pentane

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